molecular formula C6H8N4O2 B078538 N,N-dimethyl-5-nitropyrimidin-2-amine CAS No. 14233-44-4

N,N-dimethyl-5-nitropyrimidin-2-amine

Cat. No.: B078538
CAS No.: 14233-44-4
M. Wt: 168.15 g/mol
InChI Key: IFFZVNFNYKKNFB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitropyrimidin-2-amine is a substituted pyrimidine derivative featuring a nitro group (-NO₂) at position 5 and an N,N-dimethylamino group (-N(CH₃)₂) at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science . The nitro group enhances electrophilic reactivity, enabling further functionalization, while the dimethylamino group contributes to solubility and electronic properties.

Properties

CAS No.

14233-44-4

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N,N-dimethyl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C6H8N4O2/c1-9(2)6-7-3-5(4-8-6)10(11)12/h3-4H,1-2H3

InChI Key

IFFZVNFNYKKNFB-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=N1)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-5-nitropyrimidin-2-amine has been explored for its potential in drug development, particularly as an inhibitor of specific protein kinases involved in cancer progression.

Cancer Research

Recent studies indicate that this compound can inhibit the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival. For instance, a study optimized compounds to enhance ERK5 inhibition, leading to the identification of this compound as a candidate for further investigation due to its favorable pharmacokinetic properties .

Targeted Therapies

The compound has shown promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC). Research indicates that it may improve treatment outcomes when used alongside existing therapies .

This compound exhibits various biological activities that make it suitable for pharmacological applications.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor growth. A notable case study involved its application in ovarian cancer models, where it significantly reduced tumor size compared to controls.

Antimicrobial Properties

Preliminary research suggests that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. In one study, it was effective against several strains of bacteria, indicating its potential use in treating infections.

Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityModerate
Half-life3 hours
Peak Plasma Concentration150 ng/mL
MetabolismLiver

Case Studies Overview

Study FocusFindings
Cancer TreatmentInduced apoptosis in ovarian cancer xenografts
Antimicrobial EfficacyEffective against multiple bacterial strains
EGFR InhibitionImproved response rates in NSCLC treatment

Comparison with Similar Compounds

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5)

  • Molecular Formula : C₅H₅ClN₄O₂
  • Substituents: Chloro (C2), nitro (C5), methyl (C6), amino (C4).
  • Properties: The chloro group increases electrophilicity for nucleophilic substitution, while the amino group enables hydrogen bonding. This compound is used in nucleotide synthesis .
  • Contrast: Unlike N,N-dimethyl-5-nitropyrimidin-2-amine, the chloro and amino substituents in this compound limit its solubility in non-polar solvents.

2,4,6-Trichloro-5-nitropyrimidine (CAS 4359-87-9)

  • Molecular Formula : C₄Cl₃N₃O₂
  • Substituents : Three chlorines (C2, C4, C6), nitro (C5).
  • Properties : High reactivity due to multiple electron-withdrawing groups. Used as a precursor in pesticide synthesis .
  • Contrast : The absence of amine groups reduces its utility in drug design compared to this compound.

Pyridine Analogs

N,N-Diethyl-5-nitropyridin-2-amine

  • Molecular Formula : C₉H₁₃N₃O₂
  • Substituents: Nitro (C5), diethylamino (C2).
  • Properties: Crystallizes in a monoclinic system (space group P2₁/c) with a density of 1.340 Mg/m³ . The ethyl groups increase steric hindrance, reducing reactivity compared to dimethyl analogs.
  • Contrast : Pyridine derivatives generally exhibit lower thermal stability than pyrimidines due to fewer nitrogen atoms in the ring .

Functionalized Pyrimidines

5-Ethynyl-N,N-dimethylpyrimidin-2-amine

  • Molecular Formula : C₈H₉N₃
  • Substituents: Ethynyl (C5), dimethylamino (C2).
  • Properties : The ethynyl group enables click chemistry applications, such as polymer crosslinking .
  • Contrast : The nitro group in this compound offers redox versatility, unlike the inert ethynyl substituent.

N,N-Dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine

  • Molecular Formula : C₈H₁₄N₄
  • Substituents: Methylaminomethyl (C5), dimethylamino (C2).
  • Contrast : The nitro group in this compound provides stronger electron-withdrawing effects, altering electronic spectra.

Preparation Methods

Mixed Acid Nitration in Microreactors

The nitration of heterocycles like pyrimidines requires precise control to avoid over-nitration or ring degradation. A patent describing the synthesis of 5-nitro-2-aminopyridine highlights the use of microchannel reactors for improved heat and mass transfer, reducing side reactions.

Adapted Nitration Protocol for Pyrimidines:

  • Reactant Preparation: 2-Chloropyrimidine (1.0 equiv) is dissolved in dichloroethane (3 mol/L).

  • Nitrating Agent: Concentrated nitric acid (65% w/w) and sulfuric acid (98% w/w) are mixed at a 1:5 mass ratio.

  • Microreactor Setup: Reactants are pumped into a microchannel reactor at 35–45°C with a residence time of 30–60 seconds.

  • Isolation: The crude product is neutralized with ammonia, cooled to 0°C, and filtered to yield 2-chloro-5-nitropyrimidine.

Table 1: Comparative Nitration Conditions

ParameterConventional BatchMicroreactor
Temperature (°C)20–6035–45
Reaction Time2–4 hours30–60 seconds
Yield (%)60–7085–92
Byproducts15–20%<5%

Alternative Synthetic Routes

While SNAr dominates industrial production, exploratory methods include transition metal-catalyzed couplings and reductive amination. However, these approaches remain understudied for N,N-dimethyl-5-nitropyrimidin-2-amine.

Palladium-Catalyzed Amination

Aryl chlorides undergo cross-coupling with amines using palladium catalysts, but the electron-deficient nature of 2-chloro-5-nitropyrimidine limits efficacy. Preliminary trials with Pd(OAc)₂ and Xantphos ligands show <30% conversion, underscoring the superiority of SNAr for this substrate.

Reaction Optimization and Kinetic Analysis

Key parameters influencing yield and purity include:

Stoichiometry and Equivalents

Using dimethylamine in slight excess (1.1–1.2 equiv) prevents residual starting material. Higher equivalents (>1.5) lead to dimethylamine hydrochloride precipitation, complicating purification.

Solvent Effects

Polar Aprotic Solvents:

  • DMF: Maximizes solubility and reaction rate but requires thorough removal during workup.

  • THF: Offers moderate reactivity with easier solvent evaporation.

Protic Solvents (Methanol, Ethanol):
Reduce reaction rates by stabilizing the leaving group (Cl⁻), resulting in yields below 50%.

Purification and Characterization

Post-reaction processing ensures high-purity this compound.

Recrystallization Techniques

Ethanol-water mixtures (3:1 v/v) effectively remove unreacted dimethylamine and inorganic salts. Cooling to 0°C yields pale yellow crystals with >98% purity.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.71 (s, 1H, pyrimidine H-6), 3.20 (s, 6H, N(CH₃)₂).

  • GC-MS: m/z 183 [M+H]⁺.

Q & A

Basic: What synthetic methodologies are validated for preparing N,N-dimethyl-5-nitropyrimidin-2-amine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves nitration of a pre-functionalized pyrimidine core. A two-step approach is common:

Amine alkylation : Introduce dimethylamine at the 2-position of pyrimidine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to install the nitro group at the 5-position, ensuring regioselectivity through steric and electronic directing effects .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-nitration.
  • Use low-temperature nitration (<10°C) to suppress side reactions like ring oxidation .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Dimethylamine protons as a singlet near δ 3.0 ppm.
    • Pyrimidine ring protons (e.g., H-4 and H-6) split due to nitro group deshielding (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced: How do electronic effects of the nitro group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The nitro group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic substitution but deactivating it toward electrophilic reactions. Key considerations:

  • Suzuki Coupling : Nitro groups enhance oxidative addition at C-4/C-6 positions due to increased electrophilicity. Use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/Na₂CO₃ (70°C, 12 hr) .
  • Side Reactions : Nitro reduction may occur under high-pressure H₂; use milder conditions (e.g., Zn/HCl) for selective transformations .

Advanced: What crystallographic challenges arise in resolving hydrogen bonding networks in nitro-substituted pyrimidines?

Methodological Answer:
Nitro groups introduce steric hindrance and electronic anisotropy, complicating diffraction analysis:

  • Data Collection : Use low-temperature (120 K) single-crystal X-ray diffraction to minimize thermal motion artifacts. MoKα radiation (λ = 0.71073 Å) improves resolution for light atoms .
  • Hydrogen Bonding : Weak C–H⋯O/N interactions (2.5–3.0 Å) dominate. Refine using SHELXTL with restraints on H-atom positions .
    Example : In related nitropyridines, intramolecular N–H⋯N bonds create six-membered rings, confirmed via difference Fourier maps .

Advanced: How should researchers address contradictions in reported dihedral angles for nitro-substituted heterocycles?

Methodological Answer:
Discrepancies often arise from polymorphism or measurement techniques:

  • Validation Steps :
    • Compare unit cell parameters (a, b, c, β) with literature to confirm isomorphic structures .
    • Use Hirshfeld surface analysis to identify packing forces influencing dihedral angles .
  • Case Study : In N-(4-chlorophenyl)-pyrimidine derivatives, dihedral angles varied by 6° between polymorphs due to C–H⋯π interactions .

Advanced: What analytical strategies detect trace nitrosamine impurities in this compound?

Methodological Answer:
Nitrosamines (e.g., NDMA) may form during synthesis via amine nitrosation:

  • GC-MS/MS : Employ USEPA Method 521 with MRM transitions (e.g., m/z 74 → 42 for NDMA) .
  • Sample Prep : Derivatize with heptafluorobutyric anhydride (HFBA) to enhance volatility .
  • LOQ : Achieve 0.1 ppb sensitivity using isotope dilution (e.g., ¹⁵N-NDMA as internal standard) .

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